

Application Notes and Protocols for Sirt2 Inhibition in Cell Culture

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Compound of Interest

Compound Name: Sirt2-IN-17

Cat. No.: B15588549

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Note: Extensive searches for "**Sirt2-IN-17**" did not yield specific information on a compound with this designation. The following application notes and protocols are a comprehensive guide based on established experimental procedures for various well-characterized Sirtuin 2 (SIRT2) inhibitors. Researchers should adapt these protocols based on the specific inhibitor, cell line, and experimental goals.

Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD⁺-dependent deacetylases. Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic control.^{[1][2][3][4]} Its diverse functions have implicated SIRT2 in the pathophysiology of cancer, neurodegenerative diseases, and inflammatory disorders.^{[3][4][5]} Pharmacological inhibition of SIRT2 is a key strategy to study its biological functions and to explore its therapeutic potential. This document provides detailed protocols for the use of SIRT2 inhibitors in cell culture experiments.

Mechanism of Action and Target Pathways

SIRT2 deacetylates a variety of protein substrates.^[1] A primary target is α -tubulin at lysine 40, influencing microtubule stability and cell motility.^{[1][4][6]} In the nucleus, SIRT2 can deacetylate histone H4 at lysine 16 (H4K16ac), affecting chromatin condensation during mitosis.^{[1][7][8]} SIRT2 has also been shown to deacetylate and regulate the activity of transcription factors such as p53, FOXO1, and NF- κ B, thereby influencing apoptosis, metabolism, and inflammation.^{[1][9]}

Recent studies have highlighted the role of SIRT2 in regulating T-cell metabolism and function, where it targets key enzymes in glycolysis and the TCA cycle.^[10] Furthermore, SIRT2 is involved in the mTORC1/HIF-1 α /ROR γ t pathway, which is crucial for Th17-cell differentiation in the context of autoimmune diseases.^{[11][12][13]}

Quantitative Data for Common SIRT2 Inhibitors

The following table summarizes the in vitro and in-cell activity of several known SIRT2 inhibitors across various cell lines. This data can serve as a starting point for determining appropriate experimental concentrations.

Inhibitor	Target(s)	IC50 (in vitro)	Cell Line(s)	Effective Concentration (in-cell)	Observed Effects	Reference(s)
TM	SIRT2-specific	0.028 μ M (SIRT2)	Multiple cancer cell lines	IC50 values range from nM to low μ M	Decreases c-Myc levels, induces apoptosis	[14]
AC-93253	SIRT2 > SIRT1/3	6 μ M (SIRT2)	DU145, MiaPaCa2, A549, NCI-H460, HeLa	10-100 nM (proliferation), 4.9 μ M (apoptosis)	Induces apoptotic cell death	[15]
AEM2	SIRT2-selective	3.8 μ M (SIRT2)	A549, H1299	Not specified	Increases p53 acetylation, induces p53-dependent apoptosis	[1] [16]
AK-7	SIRT2 inhibitor	Not specified	CD4+ T cells	Not specified	Limits Th17 differentiation	[12]

AGK2	SIRT2 inhibitor	3.5 μ M (SIRT2)	MDA-MB-231	5 μ M	Reduces cell invasiveness, promotes perinuclear cytoskeletal organization	[17][18]
NCO-90	SIRT2-specific	1.0 μ M (SIRT2)	S1T, MT-2, Jurkat, HL60	GI50: 38.3-48.5 μ M	Induces caspase-dependent cell death	[17]
NCO-141	SIRT2-specific	0.5 μ M (SIRT2)	S1T, MT-2, Jurkat, HL60	Not specified	Induces caspase-dependent cell death	[17]
SirReal2	SIRT2-specific	0.23 μ M (SIRT2)	Bovine oocytes	5 μ M	Causes meiotic arrest, mitochondrial dysfunction	[7]

Experimental Protocols

General Cell Culture and Treatment with SIRT2 Inhibitor

This protocol provides a general guideline for treating adherent or suspension cells with a SIRT2 inhibitor.

Materials:

- Cell line of interest

- Complete cell culture medium (e.g., DMEM, RPMI 1640) with appropriate supplements (e.g., 10% FBS, penicillin/streptomycin)
- SIRT2 inhibitor stock solution (typically dissolved in DMSO)
- Phosphate-buffered saline (PBS)
- Cell culture plates or flasks
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - For adherent cells, seed cells in multi-well plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment (typically 60-80% confluency).
 - For suspension cells, seed cells at a recommended density for the specific cell line.
- Inhibitor Preparation:
 - Thaw the SIRT2 inhibitor stock solution.
 - Prepare working concentrations of the inhibitor by diluting the stock solution in complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. A vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) must be included.
- Treatment:
 - For adherent cells, carefully remove the old medium and replace it with the medium containing the SIRT2 inhibitor or vehicle control.
 - For suspension cells, add the concentrated inhibitor solution directly to the cell suspension to achieve the final desired concentration.

- Incubation:
 - Incubate the cells for the desired period (e.g., 6, 24, 48, or 72 hours), depending on the assay to be performed.
- Downstream Analysis:
 - Following incubation, harvest the cells for downstream analysis as described in the subsequent protocols.

Western Blot Analysis of α -tubulin Acetylation

This protocol is used to assess the in-cell activity of the SIRT2 inhibitor by measuring the acetylation of its primary substrate, α -tubulin.

Materials:

- Treated and control cells
- RIPA buffer or other suitable lysis buffer
- Protease and phosphatase inhibitor cocktails
- BCA protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Primary antibodies: anti-acetylated- α -tubulin (Lys40), anti- α -tubulin (loading control), anti-SIRT2
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Lysis:

- Wash cells with ice-cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 - Detect the signal using an ECL substrate and an imaging system.
- Analysis:
 - Quantify band intensities and normalize the acetylated- α -tubulin signal to the total α -tubulin signal. An increase in this ratio in inhibitor-treated cells indicates successful SIRT2 inhibition.

Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of the SIRT2 inhibitor on cell viability and proliferation.

Materials:

- Cells treated with a range of inhibitor concentrations in a 96-well plate
- MTT solution (5 mg/mL in PBS) or CellTiter-Glo® reagent

- DMSO (for MTT assay)
- Plate reader

Procedure (MTT Assay):

- After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.

Procedure (CellTiter-Glo® Assay):

- After the treatment period, allow the plate to equilibrate to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.

Analysis:

- Calculate cell viability as a percentage of the vehicle-treated control.
- Plot the results to determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that reduces viability by 50%).

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol quantifies apoptosis by measuring the activity of caspases 3 and 7.

Materials:

- Cells treated with the SIRT2 inhibitor in a 96-well plate

- Caspase-Glo® 3/7 reagent
- Plate reader

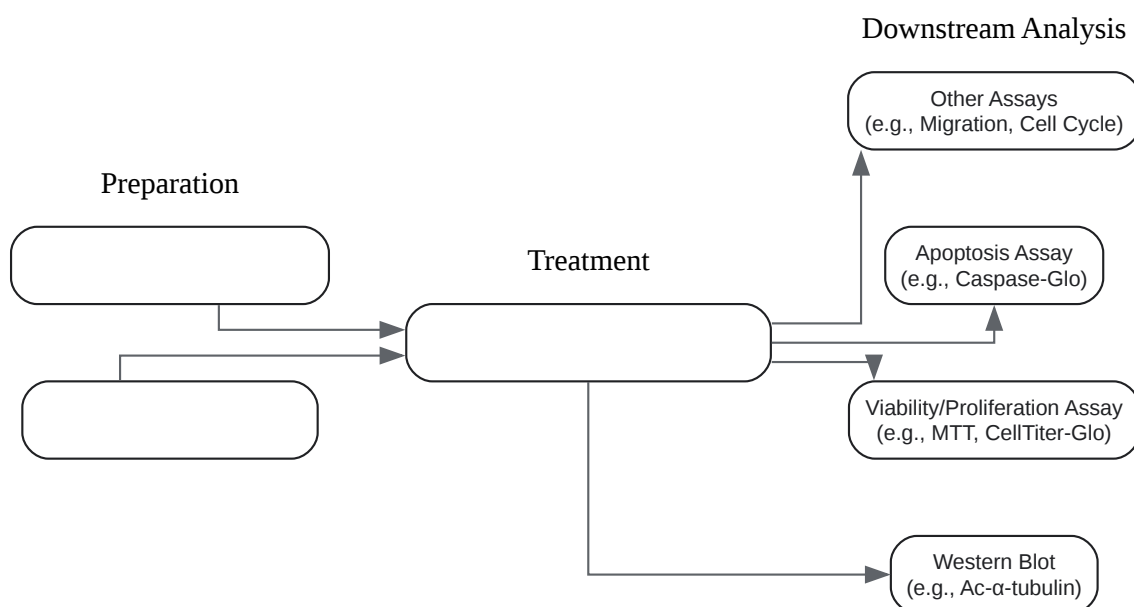
Procedure:

- After the treatment period, allow the plate to equilibrate to room temperature.
- Add Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
- Mix gently and incubate at room temperature for 1-2 hours.
- Measure luminescence using a plate reader.

Analysis:

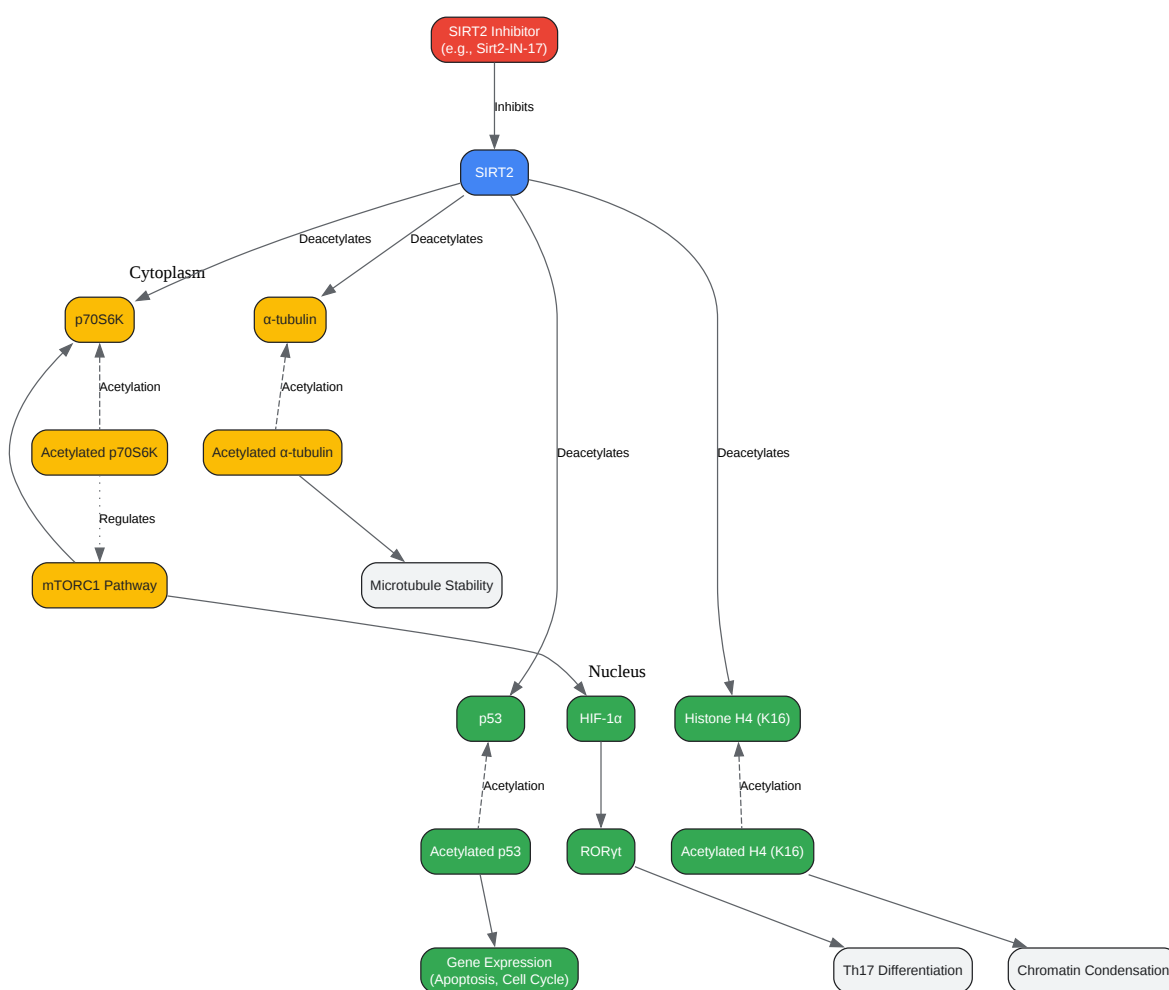
- An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.

Visualizations



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Caption: Experimental workflow for studying the effects of a SIRT2 inhibitor in cell culture.



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Caption: Key signaling pathways modulated by SIRT2 inhibition.

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